molecular formula C22H21ClN2O2 B2373702 N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine CAS No. 861207-75-2

N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine

Cat. No. B2373702
CAS RN: 861207-75-2
M. Wt: 380.87
InChI Key: PYLQARSNMBTOPT-ZVHZXABRSA-N
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Description

N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine is a useful research compound. Its molecular formula is C22H21ClN2O2 and its molecular weight is 380.87. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Polymerization

Research indicates that derivatives similar to N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine, specifically imine compounds like 2-methoxy-N-(pyridin-2-yl)methylene ethanamine, are used in catalysis. For example, they have been utilized in the palladium(II) catalyzed methoxycarbonylation of olefins, which is a significant process in the production of esters from olefins (Zulu et al., 2020). Similarly, other derivatives have been used in nickel(II) complex catalyzed ethylene oligomerization, highlighting their potential in polymer production (Nyamato et al., 2016).

Structural Studies and Chemical Synthesis

These compounds also play a role in structural studies and chemical synthesis. For instance, their derivatives have been examined for their structural properties, including how they interact with metals and how this affects their reactivity and potential applications in synthesis (Kumah et al., 2019). The ability to manipulate the structure of these compounds allows for tailored applications in various chemical synthesis processes.

Material Science and Photophysical Properties

In material science, these compounds' derivatives have been explored for their effect on the optical and photophysical properties of materials. For example, modifying poly(thiophene)s with groups related to this compound can significantly enhance solid-state emission, which is important in the development of new materials for optoelectronic applications (Li et al., 2002).

properties

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]-N-(2-phenylethyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c1-26-21-13-18(14-24-12-11-17-5-3-2-4-6-17)7-9-20(21)27-16-19-8-10-22(23)25-15-19/h2-10,13-15H,11-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLQARSNMBTOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NCCC2=CC=CC=C2)OCC3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine

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